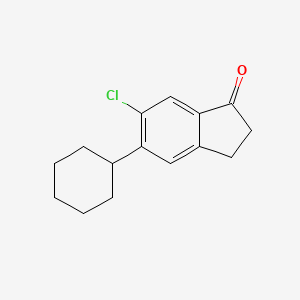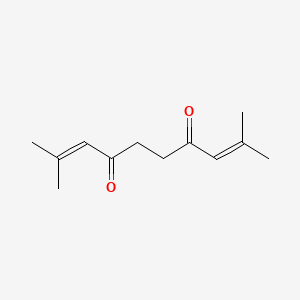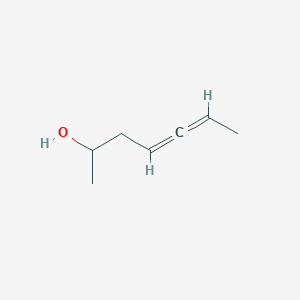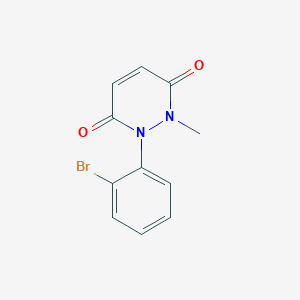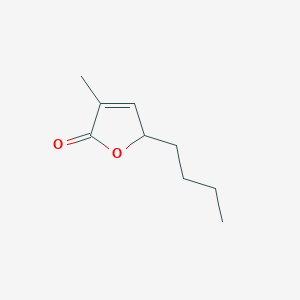
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound features a phenyl group attached to a cyclooctene ring, which is further connected to an ethyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-phenylcyclooct-4-en-1-yl)acetate can be achieved through a multi-step process involving the formation of the cyclooctene ring, followed by the introduction of the phenyl group and the esterification with ethyl acetate. One common method involves the Diels-Alder reaction to form the cyclooctene ring, followed by Friedel-Crafts alkylation to introduce the phenyl group. The final step involves esterification using ethyl acetate in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate undergoes various chemical reactions typical of esters and alkenes. These include:
Reduction: Reduction of the ester can produce the corresponding alcohol.
Oxidation: The alkene moiety can undergo oxidation to form epoxides or diols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for the oxidation of alkenes.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Oxidation: Epoxides or diols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
作用機序
The mechanism of action of ethyl (1-phenylcyclooct-4-en-1-yl)acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent . The phenyl group can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring .
類似化合物との比較
Ethyl (1-phenylcyclooct-4-en-1-yl)acetate can be compared with other esters and cyclic compounds:
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Phenylcyclohexane: A similar cyclic compound but with a six-membered ring instead of an eight-membered ring.
Cyclooctene: The parent compound without the phenyl and ester groups.
The uniqueness of this compound lies in its combination of a phenyl group, a cyclooctene ring, and an ester moiety, which imparts distinct chemical and physical properties.
特性
CAS番号 |
51953-83-4 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
272.4 g/mol |
IUPAC名 |
ethyl 2-(1-phenylcyclooct-4-en-1-yl)acetate |
InChI |
InChI=1S/C18H24O2/c1-2-20-17(19)15-18(16-11-7-6-8-12-16)13-9-4-3-5-10-14-18/h3-4,6-8,11-12H,2,5,9-10,13-15H2,1H3 |
InChIキー |
FLQRWSROTUZXIV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1(CCCC=CCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


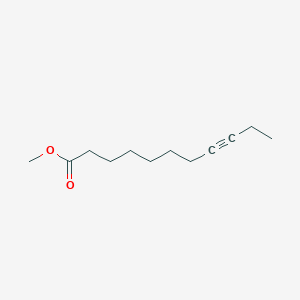
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
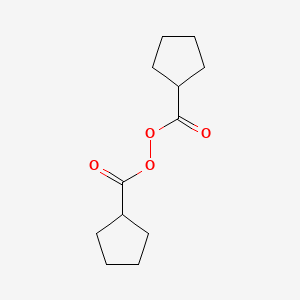
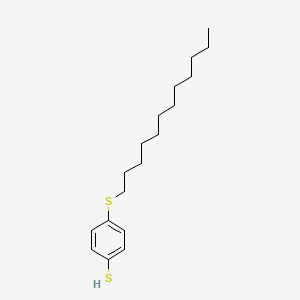
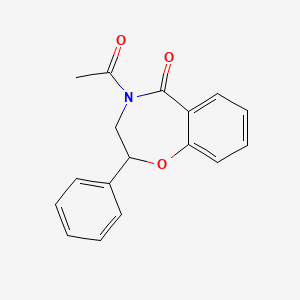
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
